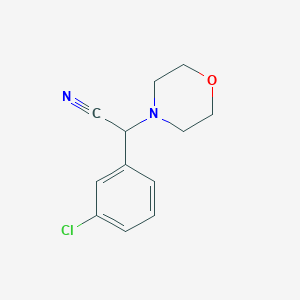

2-(3-Chlorophenyl)-2-morpholinoacetonitrile

Description

The study of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile is situated at the intersection of several key areas of chemical research. As an α-aminonitrile, it belongs to a class of compounds recognized for their utility in the synthesis of amino acids and various nitrogen-containing heterocyclic compounds. The presence of the 3-chlorophenyl and morpholino moieties further suggests potential applications in medicinal chemistry, where these structural motifs are found in a range of biologically active molecules.

α-Aminonitriles are organic compounds that contain both an amino group and a nitrile group attached to the same carbon atom. This arrangement makes them valuable precursors in organic synthesis. The foundational method for synthesizing α-aminonitriles is the Strecker reaction, first reported in 1850. organic-chemistry.orgmdpi.com This one-pot, three-component reaction typically involves an aldehyde or ketone, ammonia (B1221849) or an amine, and a cyanide source. organic-chemistry.orgmdpi.comwikipedia.org

In the case of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, its synthesis would most likely be achieved through a variation of the Strecker reaction, utilizing 3-chlorobenzaldehyde (B42229), morpholine (B109124), and a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). The reaction proceeds through the formation of an iminium ion intermediate from the reaction of 3-chlorobenzaldehyde and morpholine, which is then attacked by the cyanide nucleophile.

The general reactivity of α-aminonitriles allows for the nitrile group to be hydrolyzed to a carboxylic acid, forming an α-amino acid, or reduced to an amine, yielding a 1,2-diamine. This versatility places compounds like 2-(3-Chlorophenyl)-2-morpholinoacetonitrile at a critical juncture for the synthesis of more complex molecules.

The value of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile as a synthetic intermediate lies in the chemical handles it possesses. The nitrile group can be transformed into various other functional groups, providing a gateway to a diverse range of molecular architectures. For instance, hydrolysis of the nitrile would yield 2-(3-chlorophenyl)-2-morpholinoacetic acid, a substituted α-amino acid. Such non-proteinogenic amino acids are of significant interest in the development of peptidomimetics and other biologically active compounds.

Furthermore, the morpholine and 3-chlorophenyl groups are prevalent in many pharmaceutical compounds. The morpholine ring is a common feature in drugs due to its favorable physicochemical properties, such as improving water solubility and metabolic stability. The 3-chlorophenyl group is an isostere for other aromatic systems and can influence the electronic and lipophilic properties of a molecule, potentially affecting its binding to biological targets. Therefore, 2-(3-Chlorophenyl)-2-morpholinoacetonitrile serves as a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

While specific research dedicated solely to 2-(3-Chlorophenyl)-2-morpholinoacetonitrile is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from studies on analogous structures. The primary area of interest would likely be in medicinal chemistry and drug discovery.

Researchers may explore the use of this compound as a scaffold to generate libraries of novel molecules for screening against various biological targets. For example, derivatives of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile could be investigated for their potential as enzyme inhibitors, receptor antagonists, or modulators of protein-protein interactions.

Another research avenue could be the development of new synthetic methodologies. The synthesis of this and related α-aminonitriles could be optimized using different catalysts or reaction conditions, including asymmetric synthesis to obtain enantiomerically pure forms of the compound. The exploration of its reactivity and its utility in multi-step syntheses of complex natural products or pharmaceutical agents would also be a valuable area of investigation.

Data Tables

To provide a clearer understanding of the properties of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, the following tables present typical physicochemical data and potential synthetic precursors. It is important to note that this data is representative of a compound with this structure and is based on general chemical principles and data for analogous compounds, given the limited specific experimental data available in the literature.

Table 1: Physicochemical Properties of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile

| Property | Value |

| Molecular Formula | C₁₂H₁₃ClN₂O |

| Molecular Weight | 236.70 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. |

| pKa | Not available |

Table 2: Key Reagents for the Synthesis of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile via Strecker Reaction

| Reagent | Role |

| 3-Chlorobenzaldehyde | Aldehyde component |

| Morpholine | Amine component |

| Trimethylsilyl cyanide (TMSCN) or other cyanide source | Cyanide source |

| Catalyst (optional, e.g., a Lewis acid) | To facilitate iminium ion formation |

| Solvent (e.g., Methanol, Acetonitrile) | Reaction medium |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-morpholin-4-ylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-11-3-1-2-10(8-11)12(9-14)15-4-6-16-7-5-15/h1-3,8,12H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXWOQFYOLHSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(C#N)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Pathways

Established Synthetic Routes

The most well-documented and widely utilized methods for synthesizing α-aminonitriles, including the target compound, are based on classical organic reactions that have been refined over many decades.

The Strecker reaction, first reported in 1850, remains one of the most fundamental and economical methods for the preparation of α-aminonitriles. nih.govresearchgate.net This one-pot, three-component reaction classically involves the condensation of an aldehyde, an amine, and a cyanide source. organic-chemistry.org In the context of synthesizing 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, this involves the reaction of 3-chlorobenzaldehyde (B42229), morpholine (B109124), and a cyanide donor.

The reaction mechanism proceeds in two key steps. First, the morpholine and 3-chlorobenzaldehyde undergo a condensation reaction to form a corresponding imine intermediate. Subsequently, a nucleophilic cyanide ion attacks the electrophilic imine carbon, yielding the final α-aminonitrile product. organic-chemistry.org

Modern variations of the Strecker reaction often replace the highly toxic hydrogen cyanide (HCN) with safer, more manageable cyanide sources. Trimethylsilyl (B98337) cyanide (TMSCN) is a common alternative that reacts efficiently in the presence of a catalyst. nih.govgoogle.com Various catalysts have been shown to promote this reaction, including indium powder in water, which offers an environmentally benign ("green") approach. nih.gov While this system is broadly effective for a range of aldehydes and amines, reaction rates for heterocyclic amines like morpholine have been observed to be relatively slower. nih.gov

Table 1: Examples of Catalytic Systems for Strecker-Type Reactions

| Aldehyde/Ketone | Amine | Cyanide Source | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Aniline | TMSCN | Indium | Water | 95 | nih.gov |

| 3-Chlorobenzaldehyde | Ammonia (B1221849) | TMSCN | Zinc Iodide | Methanol | - | google.com |

| Furfural | Morpholine | TMSCN | Indium | Water | 94 | nih.gov |

| Cyclohexanone | Piperidine | TMSCN | Indium | Water | 98 | nih.gov |

The inclusion of the morpholine moiety is crucial for the structure of the target compound. Morpholine, as a secondary heterocyclic amine, readily participates in condensation reactions with aldehydes to form the necessary imine or iminium ion intermediate for the Strecker synthesis. nih.gov The general applicability of using heterocyclic amines, including morpholine, in the synthesis of α-aminonitriles is well-established. google.com Catalytic systems employing indium in water have demonstrated excellent yields (94-97%) for reactions involving heterocyclic amines. nih.gov The process involves the formation of an α-silyloxynitrile intermediate when TMSCN is used, which subsequently reacts with the amine in a polar solvent like a lower-alkyl alcohol to produce the desired α-aminonitrile. google.com

The starting carbonyl compound for this synthesis is 3-chlorobenzaldehyde. Its aromatic ring and chloro-substituent are incorporated directly into the final product structure. A typical procedure involves reacting 3-chlorobenzaldehyde with trimethylsilyl cyanide, a reaction that can be catalyzed by a Lewis acid such as zinc iodide. google.com This initial step forms an α-trimethylsilyloxynitrile intermediate. The subsequent addition of an amine, in this case, morpholine, displaces the silyloxy group to form the target 2-(3-Chlorophenyl)-2-morpholinoacetonitrile. google.com The reaction is generally carried out under non-aqueous conditions and is effective for a wide range of substituted benzaldehydes. google.com

Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more sophisticated methods for α-aminonitrile production. These strategies often focus on improving reaction efficiency, selectivity (including enantioselectivity), and safety profiles through the use of novel catalytic systems.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for the Strecker reaction. mdpi.com These methodologies can provide high yields under mild conditions. For the synthesis of α-aminonitriles, various organocatalysts, such as Brønsted acids and chiral amides, have been successfully employed. mdpi.com For instance, an equimolar mixture of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu's reagent) has been used as a catalyst in a solvent-free system to prepare various α-aminonitriles in high yields (80-99%). mdpi.com While often focused on producing chiral molecules, these catalytic systems are also highly effective for the synthesis of racemic compounds like 2-(3-Chlorophenyl)-2-morpholinoacetonitrile. mdpi.com

Transition metal catalysis offers alternative pathways for introducing the cyanide group, which can circumvent the traditional three-component Strecker reaction. taylorandfrancis.com These methods are particularly useful when employing less conventional or less toxic cyanide sources. nih.gov

Catalytic systems based on palladium, nickel, or copper are commonly used for cyanation reactions. taylorandfrancis.comgoogle.com One advanced strategy involves the transition-metal-catalyzed activation of C-CN bonds in inexpensive and less toxic alkyl nitriles, which then serve as the cyanating agent for an aryl halide precursor. google.comsnnu.edu.cn This provides a controlled method for generating metal-cyanide intermediates, avoiding the use of bulk metal cyanide salts and preventing catalyst deactivation. google.com Another approach is the use of electrophilic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), in transition-metal-catalyzed reactions, which represents a safer and more practical alternative to nucleophilic cyanide sources. nih.gov

Table 2: Overview of Advanced Cyanation Strategies

| Catalytic System | Cyanide Source | Substrate Type | Key Advantage | Reference |

| Nickel/Triphos ligand | CO2/NH3 | Organic Chlorides | Uses non-toxic, readily available C1/N1 sources. | nih.gov |

| Palladium/Nickel | Acetonitrile | Aryl Halides | Employs a common organic solvent as the cyano source. | nih.gov |

| Nickel | Butyronitrile | Aryl Chlorides/Triflates | Avoids highly toxic metal cyanide salts. | google.com |

| Various Transition Metals | NCTS | Various | Utilizes a safer, electrophilic cyanating agent. | nih.gov |

Enzyme-Catalysed Reactions for Morpholine Derivative Synthesis

The integration of biocatalysis into the synthesis of complex pharmaceutical intermediates represents a significant advancement in green and sustainable chemistry. While direct enzymatic synthesis of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile is not widely documented, the principles of enzyme-catalyzed reactions are extensively applied to the synthesis of chiral morpholine derivatives, offering pathways to high-purity enantiomers. nih.govillinois.edu These methodologies primarily focus on creating stereogenic centers with high selectivity, a crucial aspect in the development of modern therapeutics.

Enzymes such as lipases, proteases, and reductases are instrumental in these synthetic routes. illinois.edunih.gov A key strategy involves the kinetic resolution of racemic intermediates. For instance, lipases are widely employed for the regioselective and enantioselective acylation of racemic alcohols or amines that are precursors to the morpholine ring. nih.gov This process selectively modifies one enantiomer, allowing for its separation from the unreacted enantiomer.

Another powerful enzymatic approach is the asymmetric reduction of ketones or imines to produce chiral alcohols or amines, respectively. Carbonyl reductases, often engineered for specific substrates, can convert a prochiral ketone precursor into a single enantiomer of a secondary alcohol with exceptional enantiomeric excess (>99% ee). illinois.edu This alcohol can then be a key building block in a subsequent cyclization step to form the chiral morpholine scaffold. Similarly, imine reductases (IREDs) have been developed to control the stereochemistry in the synthesis of substituted piperidines, a strategy that is conceptually transferable to morpholine synthesis. tapi.com

The table below summarizes various enzyme classes and their applications in the synthesis of chiral heterocyclic compounds relevant to morpholine derivatives.

| Enzyme Class | Reaction Type | Application in Synthesis | Example Precursor Type |

| Lipase | Kinetic Resolution (Acylation) | Separation of racemic amino alcohol precursors | Racemic N-protected amino alcohols |

| Carbonyl Reductase | Asymmetric Reduction | Stereoselective synthesis of chiral hydroxy ethers | Prochiral β-hydroxy ketones |

| Imine Reductase (IRED) | Asymmetric Reductive Amination | Creation of chiral amine centers for heterocycle formation | Cyclic imines or enamines |

| Monooxygenase | Asymmetric Sulfoxidation | Synthesis of chiral sulfoxides as intermediates | 2-Benzhydrylthioacetic acid derivatives |

These biocatalytic methods offer several advantages over traditional chemical synthesis, including mild reaction conditions, high selectivity (chemo-, regio-, and enantio-), and reduced environmental impact, aligning with the principles of green chemistry. nih.gov

Considerations for Starting Material Selection and Precursor Design

The successful synthesis of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile via methods such as the Strecker reaction is fundamentally dependent on the quality of the starting materials and the strategic design of its precursors. The primary components for a classical Strecker synthesis are an aldehyde, an amine, and a cyanide source.

Starting Material Selection:

3-Chlorobenzaldehyde: This is the foundational precursor that provides the substituted aryl moiety. The purity of this aldehyde is paramount, as impurities (e.g., the corresponding carboxylic acid or other isomers) can lead to side reactions and complicate the purification of the final product. The presence of the chloro-substituent influences the reactivity of the aldehyde group.

Morpholine: As the secondary amine, morpholine forms the heterocyclic part of the molecule. It is a readily available and relatively inexpensive starting material. Its nucleophilicity is crucial for the initial formation of the aminol intermediate.

Cyanide Source: Typically, sources like sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN) are used. The choice of cyanide source can affect reaction conditions and workup procedures. For instance, TMSCN is often used under non-aqueous conditions.

The selection of these materials must account for their reactivity, stability, and commercial availability. The table below outlines the key starting materials and their roles.

| Starting Material | Chemical Structure | Role in Synthesis | Key Considerations |

| 3-Chlorobenzaldehyde | C₇H₅ClO | Provides the 3-chlorophenyl group | Purity, absence of oxidized impurities |

| Morpholine | C₄H₉NO | Forms the morpholine ring | Anhydrous conditions, basicity |

| Cyanide Source (e.g., KCN) | KCN | Provides the nitrile group | Toxicity, solubility, reaction conditions |

Precursor Design:

The design of precursors for 2-aryl-2-morpholinoacetonitriles is generally straightforward, following the retrosynthetic logic of the Strecker reaction. However, for more complex derivatives or for syntheses aiming for specific stereoisomers, precursor design becomes more intricate.

For instance, if a chiral version of the target molecule were desired, the synthetic strategy would need to incorporate a chiral auxiliary or an asymmetric catalytic step. This could involve using a chiral amine instead of morpholine or employing a chiral catalyst to direct the addition of the cyanide nucleophile to the intermediate iminium ion. The design of such precursors would involve evaluating how structural modifications would influence the stereochemical outcome of the reaction. The design of related 2-aryl heterocyclic compounds often involves multi-step sequences where the aryl group and the heterocyclic motif are constructed from simpler, functionalized building blocks. nih.govnih.gov

Chemical Reactivity and Reaction Mechanisms

General Reactivity Profile

The nitrile group (-C≡N) is a versatile functional group that readily undergoes nucleophilic attack at the electrophilic carbon atom. libretexts.org For α-aminonitriles like 2-(3-chlorophenyl)-2-morpholinoacetonitrile, the most significant reaction is hydrolysis, which serves as a classic route to α-amino acids. masterorganicchemistry.comwikipedia.org This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon atom and facilitating attack by water. libretexts.orgmasterorganicchemistry.com The reaction proceeds through an imine intermediate which is then further hydrolyzed to an amide and subsequently to a carboxylic acid, yielding 2-(3-chlorophenyl)-2-morpholinoacetic acid. masterorganicchemistry.com

Base-catalyzed hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon. This process is also stepwise, ultimately leading to the formation of the corresponding carboxylate salt. google.com

Beyond hydrolysis, the nitrile group can react with other nucleophiles. For instance, organometallic reagents such as Grignard reagents can add to the nitrile to form ketones after hydrolysis of the intermediate imine. masterorganicchemistry.com The nitrile moiety can also participate in cycloaddition reactions. researchgate.net

Table 1: Key Nucleophilic Reactions of the Nitrile Group

| Reaction Type | Reagent(s) | Product Type |

| Acidic Hydrolysis | H₃O⁺, heat | α-Amino acid |

| Basic Hydrolysis | OH⁻, H₂O, heat | α-Amino acid salt |

| Addition of Grignard Reagent | 1. RMgX 2. H₃O⁺ | Ketone |

The morpholine (B109124) ring is generally stable; however, it can undergo several types of reactions, primarily involving the nitrogen atom or the adjacent C-H bonds.

Oxidation: The nitrogen atom in the morpholine ring can be oxidized. Furthermore, the C-H bonds adjacent to the nitrogen and oxygen atoms are susceptible to oxidative cleavage. For instance, visible-light-promoted oxidative ring-opening of N-aryl morpholine derivatives can lead to the cleavage of the C(sp³)–C(sp³) bond. google.com Electrochemical oxidation can also lead to the formation of a morpholine radical, which can then participate in coupling reactions. mdpi.com In biological systems, oxidation catalyzed by enzymes like cytochrome P450 can result in C-N bond cleavage. nih.gov

N-Dealkylation: The morpholino group is essentially a substituted amine, and as such, it can undergo N-dealkylation reactions. acs.orgnih.gov This process, which can be promoted by photoredox catalysis or chemical reagents like cyanogen bromide followed by hydrolysis, would cleave the bond between the morpholine nitrogen and the acetonitrile carbon, yielding morpholine and a derivative of 3-chlorophenylacetonitrile. acs.orgnih.gov

Ring-Opening: Under certain conditions, the morpholine ring can be opened. This typically requires harsh conditions or specific enzymatic pathways, as seen in the biodegradation of morpholine where C-N bond cleavage is an early step. nih.gov

The 3-chlorophenyl group can undergo reactions typical of substituted benzene rings, primarily electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (SEAr): The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. wikipedia.orglibretexts.org This means that incoming electrophiles will preferentially add to positions 2, 4, and 6 of the chlorophenyl ring, although the reaction rate will be slower than that of unsubstituted benzene. wikipedia.org The deactivating nature is due to chlorine's inductive electron withdrawal, while the ortho-, para-directing effect arises from its ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. libretexts.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Generally, aryl halides are resistant to nucleophilic substitution. libretexts.orglibretexts.org However, the presence of strong electron-withdrawing groups ortho or para to the halogen can activate the ring for SNAr reactions. masterorganicchemistry.comwikipedia.org In 2-(3-chlorophenyl)-2-morpholinoacetonitrile, the existing substituent is not strongly activating for SNAr. Therefore, displacing the chlorine atom with a nucleophile would require harsh reaction conditions (e.g., high temperature and pressure) or the introduction of additional, strongly electron-withdrawing groups (like a nitro group) onto the ring via an initial electrophilic substitution step. libretexts.orgwikipedia.org

Table 2: Directing Effects of the Chloro Substituent in SEAr

| Position | Reactivity |

| Ortho (C2, C6) | Favored |

| Meta (C4, C5) | Disfavored |

| Para (C4) | Favored |

Specific Reaction Types

The primary site for reduction in 2-(3-chlorophenyl)-2-morpholinoacetonitrile is the nitrile group.

The nitrile can be reduced to a primary amine, yielding 2-(3-chlorophenyl)-2-morpholinoethan-1-amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.orgchemistrysteps.com The resulting dianion intermediate is then protonated during aqueous workup to give the primary amine. libretexts.org

Catalytic hydrogenation is another effective method for nitrile reduction. nsf.govgoogle.com This typically involves hydrogen gas (H₂) and a metal catalyst, such as Raney nickel, platinum, or rhodium, often under pressure. google.com This method is widely used in industrial processes for the synthesis of primary amines from nitriles. google.com

Oxidation of 2-(3-chlorophenyl)-2-morpholinoacetonitrile can occur at several positions. The tertiary amine functionality within the morpholine ring is susceptible to oxidation. Oxidative C-H bond functionalization at the carbon alpha to the nitrogen is a known reaction pathway for tertiary amines, which can lead to the formation of an iminium ion intermediate. mdpi.commdpi.com This can be achieved using various oxidants and catalytic systems. mdpi.comorganic-chemistry.org

Furthermore, the benzylic C-H bond (the carbon attached to the chlorophenyl, morpholino, and nitrile groups) is activated and could potentially undergo oxidation. The morpholine ring itself can undergo oxidative degradation, including ring-opening as previously mentioned. google.comnih.gov Under specific conditions, such as using RuCl₃ and molecular oxygen, tertiary amines can undergo oxidative cyanation, though in this molecule, the alpha position is already substituted. organic-chemistry.org

Rearrangement Reactions

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. wiley-vch.de These transformations often proceed through ionic intermediates, such as carbocations, or via concerted pericyclic processes. wiley-vch.de The migration of an alkyl, aryl, or hydride group is a common feature of these reactions, frequently driven by the formation of a more stable intermediate. msu.edu For instance, the Wagner-Meerwein rearrangement involves the 1,2-shift of an alkyl group to a carbocation center, leading to a more stable carbocation. msu.edu While a broad range of molecules undergoes such transformations, specific studies detailing the rearrangement reactions of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile are not prominently featured in available scientific literature.

A plausible, though not experimentally documented, rearrangement for a related compound involves the cyclization of an aminoacetylenic ketone, which starts with a water molecule addition, leading to an enol that rearranges to a 1,3-diketone intermediate before cyclizing. mdpi.com Another example in different systems involves the Dimroth rearrangement observed in the formation of pyridone derivatives from intermediate pyranimines. semanticscholar.org

Table 1: Examples of General Rearrangement Reaction Types This table presents common types of rearrangement reactions in organic chemistry. Specific applicability to 2-(3-Chlorophenyl)-2-morpholinoacetonitrile is not documented.

| Rearrangement Type | Migrating Group | Key Intermediate |

| Wagner-Meerwein | Alkyl, Hydride | Carbocation |

| Pinacol | Alkyl | Carbocation |

| Beckmann | Alkyl, Aryl | Nitrilium ion |

| Claisen | Allyl group | Concerted wikipedia.orgwikipedia.org-sigmatropic |

| Benzilic Acid | Aryl | α-Diketone anion |

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Hiyama, Kumada C-N/C-O bond formation)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination, in particular, is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction utilizes a palladium catalyst to couple amines with aryl halides or triflates. wikipedia.orgmychemblog.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. mychemblog.com

Amine Coordination and Deprotonation : The amine coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium amido complex. mychemblog.com

Reductive Elimination : The final step involves the reductive elimination of the aryl amine product (Ar-NRR'), regenerating the Pd(0) catalyst which re-enters the catalytic cycle. mychemblog.comlibretexts.org

The choice of ligand, base, and solvent is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often employed to facilitate the catalytic process. acsgcipr.orgorganic-chemistry.org While the Buchwald-Hartwig reaction has a broad scope, allowing the coupling of a wide variety of amines and aryl partners, specific applications involving 2-(3-Chlorophenyl)-2-morpholinoacetonitrile as a substrate or coupling partner are not extensively documented in the reviewed literature.

Mechanistic Investigations

The study of reaction mechanisms provides a detailed, step-by-step description of how a chemical reaction occurs. khanacademy.org

Elucidation of Elementary Steps and Molecularity

A reaction mechanism is composed of a sequence of elementary steps, each representing a single molecular event. libretexts.org These steps cannot be broken down into simpler reactions and collectively describe the pathway from reactants to products. libretexts.orgexpii.com

The molecularity of an elementary step is defined as the number of reactant molecules involved in that single step. libretexts.org

Unimolecular reactions involve a single molecule rearranging or decomposing (e.g., A → Products). The rate law for such a step is first-order: Rate = k[A].

Bimolecular reactions involve the collision of two molecules (e.g., A + B → Products). This is the most common type of elementary step, and its rate law is second-order: Rate = k[A][B]. libretexts.orgyoutube.com

Termolecular reactions , involving the simultaneous collision of three molecules, are rare due to the low probability of such an event. libretexts.orgyoutube.com

Identification and Characterization of Reaction Intermediates

A reaction intermediate is a chemical species that is formed in one elementary step and consumed in a subsequent step. khanacademy.org Unlike transition states, which are high-energy points on a reaction coordinate, intermediates are actual molecules that exist in a potential energy minimum, however transient their existence may be. expii.comcrunchchemistry.co.uk

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography

Analysis of Crystal Packing and Intermolecular InteractionsWithout crystallographic data, no analysis of the crystal packing or intermolecular interactions, such as hydrogen bonding, can be provided.

Should peer-reviewed scientific data for "2-(3-Chlorophenyl)-2-morpholinoacetonitrile" become publicly available in the future, this article can be generated.

Conformational Analysis of the Morpholine (B109124) Ring System

The morpholine ring, a saturated heterocycle containing both an oxygen and a nitrogen atom, is a key structural feature of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile. The flexibility of this ring system allows it to adopt several conformations, with the chair form being the most energetically favorable and therefore the most prevalent. nih.govnih.gov

In the chair conformation, substituents on the ring can occupy either axial or equatorial positions. The interconversion between these two chair forms is a dynamic process, but one conformation is typically more stable than the other, depending on the steric and electronic effects of the substituents. For the morpholine ring in 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, the large 2-(3-chlorophenyl)acetonitrile group attached to the nitrogen atom will have a significant influence on the conformational equilibrium.

Computational modeling and spectroscopic studies are the primary methods used to investigate the conformational preferences of the morpholine ring. These studies can determine the relative energies of the different conformations and the preferred orientation of the substituents. While specific experimental data on the conformational analysis of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile is not widely available in the reviewed literature, the fundamental principles of conformational analysis of substituted morpholine rings suggest a preference for the chair conformation where the bulky substituent at the nitrogen atom occupies the equatorial position to minimize steric hindrance.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage by mass of each element present in the molecule, which is then used to confirm the empirical formula. The theoretical elemental composition of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, which has the chemical formula C₁₂H₁₃ClN₂O, can be calculated based on the atomic masses of its constituent elements.

The comparison between the experimentally determined elemental percentages and the calculated theoretical values is crucial for verifying the purity and identity of a synthesized compound. A close agreement between the experimental and theoretical data provides strong evidence for the correct empirical formula.

Below is a table summarizing the theoretical elemental composition of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile.

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage by Mass (%) |

| Carbon | C | 12.01 | 12 | 144.12 | 60.90 |

| Hydrogen | H | 1.01 | 13 | 13.13 | 5.55 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 15.00 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 11.84 |

| Oxygen | O | 16.00 | 1 | 16.00 | 6.76 |

| Total | 236.72 | 100.00 |

While specific experimental elemental analysis data for 2-(3-Chlorophenyl)-2-morpholinoacetonitrile was not found in the publicly available literature, the data presented in the table serves as the benchmark for any future experimental verification of this compound's empirical formula.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental chemical characteristics of α-aminonitriles like 2-(3-Chlorophenyl)-2-morpholinoacetonitrile.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, DFT calculations, often employing basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of the molecule in its ground state.

For instance, in a study of the analogous compound 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile, DFT calculations were used to predict its structural parameters. researchgate.net Similar computational approaches for 2-(3-Chlorophenyl)-2-morpholinoacetonitrile would reveal the spatial arrangement of the 3-chlorophenyl ring, the morpholine (B109124) ring, and the acetonitrile group around the central chiral carbon. The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP surface is particularly useful for identifying regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which provides insights into its intermolecular interactions and reactivity. acadpubl.eu

Table 1: Representative Predicted Bond Lengths and Angles for an α-Aminonitrile Scaffold from DFT Calculations

| Parameter | Description | Predicted Value (Å or °) |

| C-CN | Bond length of the nitrile carbon to the alpha-carbon | ~1.47 Å |

| C-Cl | Bond length of the carbon-chlorine bond on the phenyl ring | ~1.75 Å |

| C-N (morpholine) | Bond length of the alpha-carbon to the morpholine nitrogen | ~1.46 Å |

| N-C-C (angle) | Bond angle involving the morpholine nitrogen, alpha-carbon, and phenyl carbon | ~110° |

| C-C-CN (angle) | Bond angle involving a phenyl carbon, the alpha-carbon, and the nitrile carbon | ~109° |

| Note: These are generalized values based on typical DFT calculations for similar structures and serve as illustrative examples. |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, characterizing its nucleophilic nature. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. youtube.com

For 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, computational analysis would likely show that the HOMO is distributed over the electron-rich regions, such as the morpholine nitrogen and the chlorophenyl ring. The LUMO, on the other hand, would be expected to be localized more around the nitrile group and the aromatic ring, which can accept electron density. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that indicates the chemical stability and reactivity of the molecule. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu

Table 2: Illustrative Frontier Orbital Energies for 2-(3-Chlorophenyl)-2-morpholinoacetonitrile

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity |

| LUMO | -1.2 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity |

| Note: These values are hypothetical and for illustrative purposes to demonstrate the output of such calculations. |

Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. For 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, DFT methods can predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts.

The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other motions of the atoms in the molecule. Calculations can predict the wavenumber and intensity of these vibrations. For example, the characteristic stretching frequency of the nitrile (C≡N) group, typically observed experimentally around 2220-2260 cm⁻¹, can be accurately predicted. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These theoretical chemical shifts can then be compared to experimental spectra to aid in the assignment of peaks to specific atoms within the molecule, confirming its structural integrity.

Table 3: Predicted vs. Experimental Spectroscopic Data for a Representative α-Aminonitrile

| Spectroscopic Feature | Predicted Value | Typical Experimental Value |

| IR: ν(C≡N) | ~2245 cm⁻¹ | 2250 cm⁻¹ |

| ¹H NMR: α-H | ~4.5 ppm | 4.3 - 4.8 ppm |

| ¹³C NMR: C≡N | ~118 ppm | 117 - 120 ppm |

| ¹³C NMR: α-C | ~60 ppm | 58 - 63 ppm |

| Note: Predicted values are based on DFT calculations for analogous structures and are presented for illustrative comparison. |

Reaction Mechanism Modeling

Computational modeling is also employed to investigate the mechanisms of chemical reactions, such as the synthesis of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, which is typically formed through a variation of the Strecker synthesis. mdpi.com

The Strecker synthesis involves the reaction of an aldehyde (3-chlorobenzaldehyde), an amine (morpholine), and a cyanide source. masterorganicchemistry.com Computational methods can be used to model this reaction pathway, identifying the structures of key intermediates and transition states. A transition state is the highest energy point along the reaction coordinate, and its structure provides insight into the bond-forming and bond-breaking processes that occur during the reaction.

By calculating the geometries and energies of the reactants, intermediates, transition states, and products, a detailed picture of the reaction mechanism can be constructed. For the formation of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, this would involve modeling the initial formation of an iminium ion from 3-chlorobenzaldehyde (B42229) and morpholine, followed by the nucleophilic attack of the cyanide ion. masterorganicchemistry.com

By calculating the energies of all the species involved in the reaction (reactants, intermediates, transition states, and products), a potential energy surface or reaction energy profile can be generated. researchgate.net This energy landscape provides a quantitative understanding of the reaction's feasibility and kinetics.

The search yielded general information on the broader class of α-aminonitriles, including their synthesis and reactivity, as well as studies on structurally related but distinct molecules. However, no dedicated research containing detailed findings or data tables for "2-(3-Chlorophenyl)-2-morpholinoacetonitrile" itself was found.

Therefore, it is not possible to provide the requested "" section with the specified level of scientific accuracy and detail based on currently accessible information. Generating such content without specific sources would involve speculation and would not adhere to the required standards of factual reporting.

Applications in Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The inherent reactivity of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile makes it an ideal starting point for the synthesis of sophisticated molecular frameworks. The α-aminonitrile scaffold is a well-established synthon that provides access to key structural motifs found in numerous biologically active compounds and natural products.

α-Aminonitriles are direct precursors to α-amino acids, fundamental components of peptides and proteins. google.comnih.gov The hydrolysis of the nitrile functionality in 2-(3-Chlorophenyl)-2-morpholinoacetonitrile under acidic or basic conditions is expected to yield the corresponding α-(3-chlorophenyl)-α-morpholinoacetic acid, a non-proteinogenic amino acid derivative. The classical Strecker synthesis, which is a primary method for preparing α-aminonitriles, underscores their importance as intermediates for amino acids. nih.govscience.gov

The carbon atom attached to the nitrile, chlorophenyl, and morpholine (B109124) groups is a stereocenter. Therefore, enantioselective synthesis or resolution of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile can provide access to optically pure chiral amino acid derivatives. Asymmetric Strecker-type reactions, utilizing chiral catalysts or auxiliaries, represent a powerful strategy for obtaining enantioenriched α-aminonitriles. science.gov These chiral derivatives are of significant interest in the development of novel pharmaceuticals and chiral ligands for asymmetric catalysis.

Table 1: Potential Amino Acid Derivatives from 2-(3-Chlorophenyl)-2-morpholinoacetonitrile

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| 2-(3-Chlorophenyl)-2-morpholinoacetonitrile | Acid or Base Hydrolysis | 2-(3-Chlorophenyl)-2-morpholinoacetic acid | Non-proteinogenic amino acid building block |

The α-aminonitrile moiety is a versatile precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. nih.gov The nitrile group can participate in cyclization reactions with other reagents or with functionalities introduced elsewhere in the molecule. For instance, α-aminonitriles can react with aminothiols to produce thiazoline (B8809763) heterocycles, which can be further transformed into dipeptides. nih.gov

Furthermore, the nitrile group can be converted into an amidine, which can then undergo cyclocondensation reactions to form heterocycles such as imidazoles or triazoles. The combination of the nitrile and the adjacent tertiary amine (morpholine) provides a unique reactive center for constructing complex ring systems. This makes 2-(3-Chlorophenyl)-2-morpholinoacetonitrile a valuable intermediate for generating libraries of diverse heterocyclic compounds for biological screening.

Strategies for Further Functionalization and Derivatization

The presence of three distinct functional moieties in 2-(3-Chlorophenyl)-2-morpholinoacetonitrile allows for a range of selective chemical modifications. This enables chemists to fine-tune the molecule's properties and to attach it to other molecular fragments.

The nitrile group is one of the most versatile functional groups in organic chemistry and can be transformed into a variety of other functionalities. nih.gov

Hydrolysis: As previously mentioned, the nitrile can be hydrolyzed to a carboxylic acid. nih.gov A partial hydrolysis under milder conditions can yield the corresponding primary amide, 2-(3-chlorophenyl)-2-morpholinoacetamide.

Reduction: The nitrile group can be reduced to a primary amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would convert the nitrile to a 1,2-diamine derivative, specifically 1-(3-chlorophenyl)-1-morpholinoethan-2-amine. nih.gov This transformation provides a route to complex diamine ligands and pharmaceutical intermediates.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine yields a ketone. nih.gov For example, reaction with methylmagnesium bromide would produce 1-(3-chlorophenyl)-1-morpholinopropan-2-one.

Table 2: Representative Transformations of the Nitrile Group

| Reagent(s) | Product Functional Group | Example Product Structure |

|---|---|---|

| H₃O⁺, Δ | Carboxylic Acid | 2-(3-Chlorophenyl)-2-morpholinoacetic acid |

| 1. LiAlH₄; 2. H₂O | Primary Amine | 1-(3-Chlorophenyl)-1-(morpholin-4-yl)ethan-2-amine |

The morpholine ring in 2-(3-Chlorophenyl)-2-morpholinoacetonitrile is a saturated heterocycle with a tertiary amine nitrogen. While further N-alkylation or N-acylation is not possible at the already substituted nitrogen, other transformations involving the ring itself can be envisioned. rsc.orgmdpi.com

One potential modification is the oxidative ring-opening of the morpholine moiety. google.com This can be achieved under specific conditions, for example, using visible light photocatalysis, to cleave C-C or C-O bonds within the ring, leading to more complex, linear amino alcohol derivatives. Such transformations can dramatically alter the molecular scaffold, providing access to new chemical space. Furthermore, synthetic strategies aimed at building the final molecule could involve the initial use of a substituted morpholine precursor, thereby introducing functionality at other positions of the ring before its incorporation into the α-aminonitrile structure. nih.gov

The chlorine atom on the phenyl ring serves as a handle for a variety of synthetic transformations, most notably transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.

Palladium-Catalyzed Cross-Coupling: The chloro substituent can be replaced by various groups using reactions like the Suzuki coupling (with boronic acids to form biaryl compounds), Buchwald-Hartwig amination (with amines to form substituted anilines), or Sonogashira coupling (with terminal alkynes to form phenylacetylenes). These reactions are cornerstones of modern organic synthesis and would allow the 3-chlorophenyl group to be converted into a vast range of other substituted aryl moieties. nih.gov

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than aryl chlorides bearing strong electron-withdrawing groups, the chlorophenyl ring can potentially undergo nucleophilic aromatic substitution under forcing conditions or with strong nucleophiles. youtube.comwikipedia.orglibretexts.org This could allow for the direct displacement of the chloride with nucleophiles such as alkoxides, thiolates, or amines.

Table 3: Potential Cross-Coupling Reactions on the Chlorophenyl Moiety

| Reaction Name | Coupling Partner | Resulting Linkage |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C (Aryl-Aryl) |

| Buchwald-Hartwig Amination | R₂NH | C-N (Aryl-Amine) |

| Sonogashira Coupling | R-C≡CH | C-C (Aryl-Alkyne) |

Derivatives and Analogues in Chemical Research

Design and Synthesis of Related Morpholinoacetonitrile Derivatives and Analogues

The design of derivatives based on the 2-(aryl)-2-morpholinoacetonitrile scaffold is primarily centered on modifying the aromatic ring and exploring alternatives to the morpholine (B109124) and nitrile groups to modulate physicochemical properties. The synthesis of these compounds predominantly relies on the well-established Strecker reaction, a multicomponent reaction that efficiently constructs α-aminonitriles. nih.govorganic-chemistry.orgwikipedia.org

The general synthetic approach involves the one-pot condensation of an aldehyde, an amine, and a cyanide source. mdpi.com For the synthesis of analogues of 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, this translates to:

Aldehyde Component : Substituted benzaldehydes are used to introduce various functionalities on the phenyl ring.

Amine Component : Morpholine or its derivatives serve as the secondary amine.

Cyanide Source : Reagents such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN) provide the nitrile group. nih.gov

The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the aldehyde and morpholine, which is then attacked by the cyanide nucleophile to yield the final α-aminonitrile product. wikipedia.org This methodology is highly versatile, allowing for the creation of a diverse set of analogues by simply varying the initial aldehyde and amine components. nih.gov

| Component Type | Example Reactant | Role in Final Structure | Potential Variations for Analogue Synthesis |

|---|---|---|---|

| Aldehyde | 3-Chlorobenzaldehyde (B42229) | Provides the 3-Chlorophenyl group | Benzaldehydes with different substitution patterns (e.g., fluoro, methoxy, nitro groups) or other aromatic/heterocyclic aldehydes. |

| Amine | Morpholine | Forms the Morpholino group | Substituted morpholines, piperidines, thiomorpholines, or other cyclic secondary amines. nih.gov |

| Cyanide Source | Trimethylsilyl cyanide (TMSCN) | Provides the Acetonitrile moiety | Potassium cyanide (KCN), hydrogen cyanide (HCN) generated in situ. organic-chemistry.org |

Various catalysts, including indium powder and montmorillonite KSF clay, have been employed to improve reaction efficiency and yields under environmentally benign conditions, such as in water or solvent-free systems. nih.govorganic-chemistry.org The robustness of the Strecker synthesis makes it highly suitable for generating libraries of related compounds for further research. nih.gov

Exploration of Structure-Function Relationships within Related Scaffolds

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable properties that often translate to improved biological activity and pharmacokinetic profiles. nih.govnih.gov Structure-function or structure-activity relationship (SAR) studies of compounds containing the morpholinoacetonitrile scaffold focus on understanding how specific structural modifications influence the molecule's interaction with biological targets.

Key Structural Components and Their Functional Roles:

The Morpholine Moiety : This heterocyclic ring is frequently incorporated into drug candidates, especially those targeting the central nervous system (CNS). nih.gov Its oxygen atom can act as a hydrogen bond acceptor, while the ring's chair-like conformation can optimally position other substituents for target binding. nih.govacs.org The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) contributes to a favorable hydrophilic-lipophilic balance, enhancing aqueous solubility and potentially improving permeability across the blood-brain barrier (BBB). nih.govacs.org

The Phenyl Ring : The substitution pattern on the phenyl ring is a critical determinant of biological activity. The presence, position, and nature of substituents like the chlorine atom in 2-(3-Chlorophenyl)-2-morpholinoacetonitrile can significantly alter electronic properties, lipophilicity, and steric profile. These changes directly impact binding affinity to target proteins. SAR studies often involve synthesizing analogues with different substituents (e.g., electron-donating vs. electron-withdrawing groups) at various positions (ortho, meta, para) to probe these interactions.

The Nitrile Group : The nitrile group is a versatile functional group that can participate in hydrogen bonding and dipole-dipole interactions. In some contexts, it can act as a bioisostere for other functional groups like a carbonyl or a halide. Bioisosteric replacement is a common strategy in drug design where one functional group is swapped for another with similar physical or chemical properties to enhance potency, reduce toxicity, or alter metabolic stability. cambridgemedchemconsulting.comresearchgate.net

| Structural Moiety | Key Physicochemical Feature | Influence on Molecular Function | Common Modifications in SAR Studies |

|---|---|---|---|

| Morpholine Ring | Hydrogen bond acceptor (Oxygen), controlled basicity (Nitrogen), defined conformation. nih.gov | Improves solubility, cell permeability (including BBB), and orients other groups for optimal target interaction. nih.govacs.org | Replacement with piperidine, thiomorpholine; introduction of substituents on the morpholine ring. |

| Substituted Phenyl Ring | Lipophilicity, electronic effects (electron-donating/withdrawing), steric bulk. | Modulates binding affinity and selectivity for the biological target. | Varying substituent type (e.g., -F, -OCH₃, -CF₃) and position (ortho, meta, para). |

| Nitrile Group | Polar, hydrogen bond acceptor, potential bioisostere. cambridgemedchemconsulting.com | Contributes to target binding; can be a key part of a pharmacophore. | Hydrolysis to amide or carboxylic acid; replacement with other small polar groups. |

Through systematic modification of these three components, researchers can map the structural requirements for a desired biological effect, leading to the rational design of more potent and selective compounds.

Importance as a Chemical Scaffold for Novel Compound Discovery and Library Generation

A chemical scaffold is a core structure upon which a variety of substituents can be placed, leading to a collection of related compounds known as a chemical library. lifechemicals.com The 2-(aryl)-2-morpholinoacetonitrile framework is an excellent scaffold for this purpose due to the synthetic accessibility provided by the multicomponent Strecker reaction. nih.gov

The use of such scaffolds is a cornerstone of combinatorial chemistry, a set of techniques used to rapidly synthesize a large number of different but structurally related molecules. nih.govijpsonline.com By employing a scaffold-based approach, researchers can systematically explore a defined region of "chemical space" to identify novel compounds with desired biological activities. researchgate.net

Advantages of the Morpholinoacetonitrile Scaffold in Library Generation:

Synthetic Tractability : The multicomponent nature of the synthesis allows for the easy introduction of diversity. By using a matrix of different aldehydes and amines, a large library of compounds can be generated with minimal synthetic effort. nih.gov

Structural and Functional Diversity : Modifying the substituents on the aryl ring and utilizing different cyclic amines allows for the creation of a library with a wide range of steric, electronic, and physicochemical properties. This diversity increases the probability of finding a "hit"—a compound that shows activity in a biological screen.

Drug-like Properties : The morpholine ring itself imparts favorable drug-like properties, such as improved solubility and metabolic stability, making the resulting library members more likely to be viable candidates for further development. nih.govnih.gov

The process often involves computational or in silico design of a virtual library to prioritize compounds with the most promising properties before synthesis begins. nih.gov Once synthesized, these libraries are subjected to high-throughput screening against biological targets to identify active compounds, which can then be optimized in a subsequent hit-to-lead process. lifechemicals.com The morpholinoacetonitrile scaffold provides a robust and reliable platform for these discovery efforts.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes for the Compound

The primary route to α-aminonitriles is the Strecker reaction, a multicomponent reaction that combines an aldehyde, an amine, and a cyanide source. mdpi.comnih.govwikipedia.org While effective, the classic Strecker synthesis often relies on toxic cyanide sources like hydrogen cyanide (HCN) and may require harsh conditions. nih.govbohrium.com Future research will focus on developing greener, safer, and more efficient synthetic pathways. unibo.it

Key areas for development include:

Alternative Cyanide Sources: Research into safer, solid, or in-situ generated cyanide sources is critical. rsc.org Promising alternatives include trimethylsilyl (B98337) cyanide (TMSCN), potassium hexacyanoferrate, and even α-amino acids, which can be oxidatively decarboxylated to release cyanide. rsc.orgorganic-chemistry.org The development of methods that avoid stoichiometric amounts of toxic cyanation reagents is a significant goal. nih.govbohrium.com

Catalysis: The exploration of novel catalysts can enhance reaction efficiency and selectivity. Organocatalysis, using small organic molecules like thioureas or succinic acid, offers an environmentally benign alternative to metal-based catalysts. mdpi.com Furthermore, the use of biocatalysts, such as enzymes, could provide highly enantioselective routes to chiral α-aminonitriles under mild, aqueous conditions. mdpi.com

Process Intensification: The adoption of modern chemical engineering principles, such as flow chemistry and microwave-assisted synthesis, can lead to more sustainable processes. mdpi.com These technologies can reduce reaction times, improve heat and mass transfer, minimize solvent usage, and allow for safer handling of hazardous intermediates. acsgcipr.org

Solvent Selection: A major focus of green chemistry is the reduction or replacement of hazardous organic solvents. unibo.it Future syntheses of 2-(3-chlorophenyl)-2-morpholinoacetonitrile will likely explore the use of water, ionic liquids, or deep eutectic solvents, and even solvent-free conditions. nih.govorganic-chemistry.org

| Approach | Advantages | Future Research Focus |

|---|---|---|

| Traditional Strecker Reaction | Well-established, versatile | Replacement of HCN with safer cyanide sources (e.g., TMSCN) |

| Organocatalysis | Metal-free, environmentally benign, potential for asymmetry | Development of more active and recyclable catalysts |

| Biocatalysis | High selectivity, mild conditions, aqueous media | Enzyme discovery and engineering for broader substrate scope |

| Flow Chemistry | Enhanced safety, scalability, process control | Optimization of reactor design and integration of real-time analytics |

Advanced Mechanistic Studies Utilizing State-of-the-Art Experimental and Computational Techniques

A deep understanding of the reaction mechanism is fundamental to optimizing synthetic routes and controlling product outcomes, particularly stereoselectivity. The mechanism of the Strecker reaction is generally understood to proceed through the formation of an imine or iminium ion, followed by nucleophilic attack of cyanide. wikipedia.orgrsc.orgmasterorganicchemistry.com However, the precise role of the catalyst and solvent, as well as the nature of the transition states, warrants further investigation.

Future mechanistic studies on the synthesis of 2-(3-chlorophenyl)-2-morpholinoacetonitrile could employ:

In-situ Spectroscopy: Techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can monitor the concentration of reactants, intermediates, and products in real-time. This data allows for the determination of reaction kinetics and the identification of transient species, providing direct evidence for proposed mechanistic pathways.

Kinetic Isotope Effect (KIE) Studies: By isotopically labeling reactants (e.g., using ¹³C or ¹⁵N), KIE studies can pinpoint the rate-determining step of the reaction and provide insight into the structure of the transition state.

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms. comporgchem.com DFT can be used to map the entire potential energy surface of the reaction, calculate the activation energies for different pathways, and visualize the geometries of transition states and intermediates. nih.gov This can help differentiate between competing mechanisms, such as whether the cyanide addition or imine formation is rate-limiting under specific catalytic conditions. comporgchem.com

Computational Design and Predictive Modeling of New Derivatives with Tuned Reactivity

Computational chemistry offers powerful tools for the rational design of new molecules with desired properties, moving beyond trial-and-error synthesis. nih.gov For 2-(3-chlorophenyl)-2-morpholinoacetonitrile, computational methods can be used to predict how structural modifications will affect its reactivity and potential utility.

Future research in this area will likely involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a library of virtual derivatives of 2-(3-chlorophenyl)-2-morpholinoacetonitrile, it is possible to build models that predict their reactivity in subsequent transformations or their potential as, for example, enzyme inhibitors.

Predictive Reactivity Models: Using DFT and other quantum mechanical methods, researchers can calculate reactivity indices such as frontier molecular orbital (HOMO-LUMO) energies, electrostatic potential maps, and dual descriptors. scirp.orgresearchgate.net These calculations can predict the most likely sites for electrophilic or nucleophilic attack on the molecule, guiding the design of new synthetic applications. nih.gov For instance, such models could predict the ease of hydrolysis of the nitrile group or the susceptibility of the aromatic ring to further substitution.

Virtual Screening: Before committing to laboratory synthesis, large virtual libraries of derivatives can be created and computationally screened. This in silico approach can prioritize candidates with the most promising predicted properties, saving significant time and resources. nih.gov For example, derivatives could be screened for their predicted ability to bind to a specific enzyme active site.

| Technique | Application | Predicted Outcome for Derivatives |

|---|---|---|

| QSAR | Correlate structure with reactivity/activity | Predictive models for reaction rates or biological potency |

| DFT Calculations | Calculate electronic properties and reaction barriers | Reactivity maps (e.g., electrostatic potential) and activation energies |

| Molecular Docking | Simulate binding to a biological target | Binding affinity scores and predicted binding modes |

Expanding Synthetic Applications to Diverse Molecular Targets and Chemical Transformations

The true value of a synthetic building block lies in its utility for constructing more complex and functional molecules. The nitrile group is a versatile functional handle that can be transformed into amines, amides, carboxylic acids, and tetrazoles. nih.gov This versatility makes 2-(3-chlorophenyl)-2-morpholinoacetonitrile a valuable precursor for a wide range of molecular targets.

Future research should explore the use of this compound as a key intermediate in the synthesis of:

Novel Amino Acids: Hydrolysis of the nitrile group would yield the non-proteinogenic amino acid 2-(3-chlorophenyl)-2-morpholinoacetic acid. This and other derivatives could be incorporated into peptides to create peptidomimetics with unique structural and biological properties.

Heterocyclic Scaffolds: The nitrile functionality is a common participant in cycloaddition and condensation reactions for the synthesis of nitrogen-containing heterocyles like pyridines, imidazoles, and thiazoles. nih.gov Given that the morpholine (B109124) and chlorophenyl motifs are prevalent in many pharmaceuticals, using this compound as a scaffold could lead to novel drug candidates. nih.govresearchgate.net

Bioactive Molecules: N-acylated α-aminonitriles have been identified as potential mechanism-based inhibitors of serine and cysteine hydrolases. acs.orgnih.gov Future work could involve the acylation of the morpholine nitrogen (after a ring-opening/re-closing strategy or by starting with a different amine) to explore new classes of enzyme inhibitors. The inherent structure can be seen as a privileged scaffold for library synthesis aimed at drug discovery.

The continued exploration of 2-(3-chlorophenyl)-2-morpholinoacetonitrile and its analogs will be driven by advances in sustainable synthesis, a deeper mechanistic understanding through advanced analytical and computational tools, and the creative application of this versatile building block in the synthesis of complex and functional molecules.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 2-(3-Chlorophenyl)-2-morpholinoacetonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of morpholine-containing analogs typically involves nucleophilic substitution or condensation reactions. For example, 2-(4-Chlorophenyl)morpholine is synthesized via reaction of 4-chlorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) . Adapting this, 2-(3-Chlorophenyl)-2-morpholinoacetonitrile could be synthesized by reacting 3-chlorophenylacetonitrile with morpholine in the presence of a base (e.g., KCO) under reflux. Solvent choice (e.g., DMF or THF) and temperature (80–100°C) are critical for yield optimization. Monitor reaction progress via TLC or HPLC (>95% purity threshold) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the morpholine ring integration (δ ~3.5–4.0 ppm for N-CH) and the 3-chlorophenyl substituent (aromatic protons δ ~7.0–7.5 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., confirm the α-carbon configuration) as demonstrated for structurally related compounds .

- HPLC-MS : Validate purity (>95%) and molecular weight (e.g., [M+H]+ ion). Use C18 columns with acetonitrile/water gradients .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Methodological Answer : Chlorophenyl derivatives often exhibit limited aqueous solubility but dissolve in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (4–9) and temperatures (4°C to 40°C) are advised. For long-term storage, keep at -20°C in inert atmospheres (argon) to prevent degradation, as recommended for similar acetamide derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

- Methodological Answer : Discrepancies may arise from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). Use variable-temperature NMR to probe conformational flexibility. For example, in a related furanone derivative, X-ray confirmed the planar structure, while NMR revealed fluxional behavior . Computational modeling (DFT) can also reconcile differences by comparing calculated vs. experimental NMR shifts .

Q. How can the compound’s reactivity be leveraged in C–C bond-forming reactions?

- Methodological Answer : The acetonitrile group may act as a directing group in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, boronates like 2-{4-[(3-chlorophenyl)methoxy]phenyl}-1,3,2-dioxaborolane undergo palladium-catalyzed couplings . Optimize conditions using Pd(OAc), SPhos ligand, and KPO in toluene/water (3:1) at 80°C. Monitor yields via LC-MS .

Q. What computational methods predict the compound’s pharmacokinetic properties and target binding affinity?

- Methodological Answer :

- ADME Prediction : Use SwissADME to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration.

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., kinases or GPCRs). For example, pyrrolidine acetamide analogs show affinity for neurological targets . Validate with MD simulations (GROMACS) to assess binding stability .

Q. How can reaction conditions be optimized for stereoselective synthesis?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis may enhance enantiomeric excess (ee). For instance, use (R)-BINAP with Cu(I) to induce chirality at the α-carbon. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) . Reaction temperature (-20°C to 25°C) and solvent polarity (e.g., CHCl vs. THF) significantly impact stereoselectivity .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

- Methodological Answer : Contradictions may stem from impurities or differing analytical methods. Perform DSC/TGA to determine decomposition onset temperatures. Compare results under identical conditions (heating rate: 10°C/min, N atmosphere). For example, ethyl 2-(3-chlorophenyl)acetate derivatives show stability up to 150°C, while impurities lower this threshold . Use accelerated stability studies (40°C/75% RH for 4 weeks) to validate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.